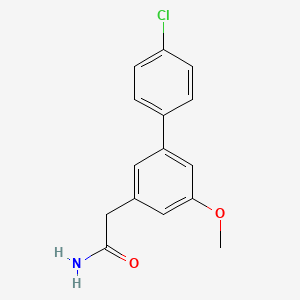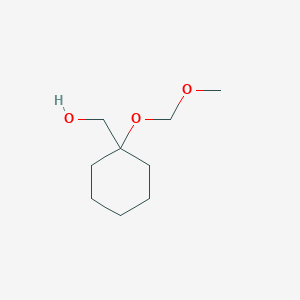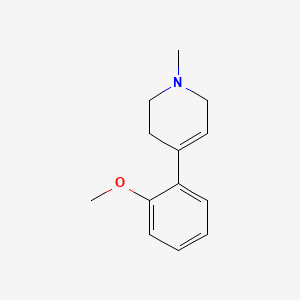
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4-(2-methoxyphenyl)-1-methylpyridine using a palladium catalyst under high pressure and temperature . The reaction conditions must be carefully controlled to ensure selective hydrogenation and to avoid over-reduction of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization to ensure high purity for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine oxides.
Reduction: Further reduction can lead to the complete saturation of the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Pyridine oxides and related derivatives.
Reduction: Fully saturated pyridine derivatives.
Substitution: Various substituted pyridine and methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the methoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 1-ethyl-1,2,3,6-tetrahydro-5-(3-methoxyphenyl)-
- Pyridine, 1-benzyl-4-(2-methoxyphenyl)-1,2,3,6-tetrahydro-
- Pyridine, 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydro-
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propiedades
Número CAS |
107534-97-4 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H17NO/c1-14-9-7-11(8-10-14)12-5-3-4-6-13(12)15-2/h3-7H,8-10H2,1-2H3 |
Clave InChI |
GDTMBMBZMQETLR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=CC1)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


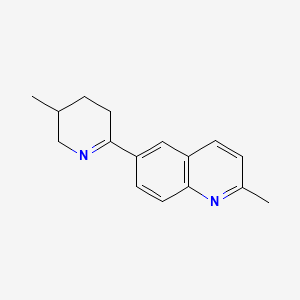
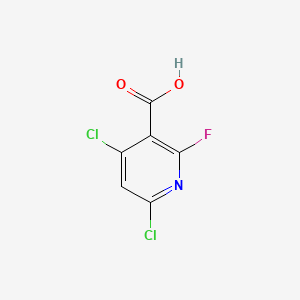



![Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-](/img/structure/B13934208.png)
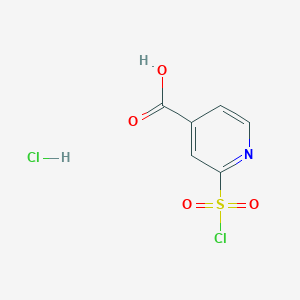
![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
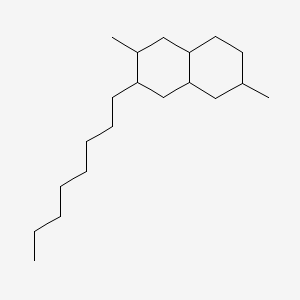
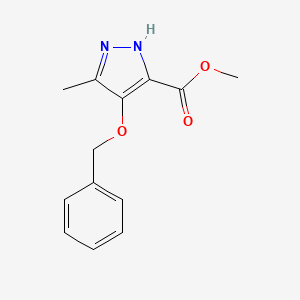

![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)
